LDN-27219 was developed as part of a series of compounds aimed at modulating the activity of transglutaminase 2. It belongs to a class of small molecules that act as pharmacological agents targeting specific enzymes involved in disease pathways. The compound is categorized under enzyme inhibitors, specifically those that inhibit transglutaminase activity.
The synthesis of LDN-27219 involves several key steps that include the formation of various intermediates through chemical reactions. The synthetic pathway typically starts with readily available starting materials, which undergo transformations such as acylation and cyclization to yield the final product.
The detailed synthetic route is documented in patents and research articles, providing insights into the reaction conditions and yields achieved during each step .
LDN-27219 has a complex molecular structure characterized by multiple functional groups that contribute to its inhibitory activity against transglutaminase 2. The molecular formula is C₁₅H₁₈N₄O₄S, indicating the presence of nitrogen, oxygen, and sulfur atoms which are essential for its biological activity.
Key Structural Features:
LDN-27219 exhibits slow-binding inhibition kinetics against transglutaminase 2. This means that the binding of LDN-27219 to the enzyme occurs gradually rather than instantaneously, which can affect its efficacy in biological systems.
The mechanism by which LDN-27219 inhibits transglutaminase 2 involves several biochemical interactions:
LDN-27219 possesses distinct physical and chemical properties that are relevant for its function as an inhibitor:
These properties are critical for its formulation in therapeutic applications .
LDN-27219 has potential applications in various fields of biomedical research:
Transglutaminase 2 is a complex, multidomain enzyme exhibiting calcium-dependent transamidase activity and guanosine triphosphate hydrolase activity. Its structure comprises an N-terminal β-sandwich domain, a catalytic core domain harboring the active site cysteine (Cys277), and two C-terminal β-barrel domains that house the guanosine triphosphate-binding pocket [4] [5]. Crucially, Transglutaminase 2 exists in equilibrium between two primary conformational states: a closed, compact conformation stabilized by guanosine triphosphate or guanosine diphosphate binding, and an open, extended conformation induced by calcium binding [5] [10]. The closed state buries the catalytic core, rendering the enzyme transamidase-inactive but capable of guanosine triphosphate hydrolysis and intracellular signaling functions. Conversely, the open state exposes the catalytic site, enabling protein crosslinking activity implicated in pathological processes like fibrosis and neurodegeneration [4] [5] [10].
LDN-27219 ((Z)-2-((4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazonic acid) exerts its effects primarily through targeted interaction with the guanosine triphosphate-binding site located within the C-terminal domains of Transglutaminase 2. Biochemical and kinetic analyses demonstrate that LDN-27219 functions as a reversible, non-competitive inhibitor with respect to protein substrates but acts as a competitive inhibitor against guanosine triphosphate [1] [6]. This competitive displacement occurs because LDN-27219 binds with higher affinity to the guanosine triphosphate-binding pocket (or an adjacent regulatory site influencing guanosine triphosphate binding) than physiological guanine nucleotides, effectively locking the enzyme in its closed conformation [1] [5] [6]. This binding is mutually exclusive with guanosine triphosphate, meaning LDN-27219 and guanosine triphosphate cannot occupy the site simultaneously, underscoring its mechanism as a nucleotide-site-directed allosteric regulator [1] [2]. This interaction modulates the enzyme's function not by directly blocking the active site, but by controlling access to it via conformational restriction.
The primary functional consequence of LDN-27219 binding is the selective stabilization of Transglutaminase 2's closed conformation. Experimental evidence using techniques like trypsin sensitivity assays confirms this stabilization. Transglutaminase 2 in its calcium-induced open conformation is significantly more susceptible to trypsin digestion due to its extended structure. In contrast, LDN-27219 treatment induces a trypsin sensitivity profile similar to that of the guanosine triphosphate-bound closed state, indicating conformational locking [5]. This stabilization directly impedes the enzyme's transamidase (crosslinking) activity by preventing the structural transition to the open state required for catalytic site exposure and substrate binding [1] [5] [6]. Crucially, LDN-27219 does not mimic guanosine triphosphate's function as an energy source or signaling molecule; its effect is purely regulatory, modulating Transglutaminase 2's conformation and thereby its catalytic availability. This mechanism contrasts sharply with compounds like TTGM 5826, which stabilize the open conformation and are cytotoxic [5].
Table 1: Impact of LDN-27219 on Transglutaminase 2 Conformational States and Activity
Transglutaminase 2 State | Primary Inducer | Catalytic Activity (Transamidation) | LDN-27219 Binding & Effect |
---|---|---|---|
Closed Conformation | Guanosine Triphosphate/Guanosine Diphosphate, Low Calcium | Inactive (Catalytic site buried) | Binds with high affinity, Stabilizes closed state, Prevents opening |
Open Conformation | High Calcium, Low Guanosine Triphosphate | Active (Catalytic site exposed) | Prevents transition to open state from closed; Cannot bind effectively once open |
LDN-27219 is characterized as a potent, slow-binding, reversible inhibitor of Transglutaminase 2 transamidase activity. Its inhibition profile exhibits distinct kinetic phases: a rapid initial weak binding event followed by a slower isomerization step leading to a tightly bound, final inhibitory complex with significantly higher affinity [1]. This slow-binding nature is evidenced by time-dependent decreases in enzyme activity, where pre-incubation of LDN-27219 with Transglutaminase 2 significantly enhances inhibition compared to adding the inhibitor and substrate simultaneously [1]. The reported half-maximal inhibitory concentration value for inhibiting human Transglutaminase 2 is 0.6 μM, highlighting its potency [2] [6] [7]. Importantly, the inhibition is fully reversible upon removal of LDN-27219 (e.g., via dialysis or dilution), confirming the absence of covalent modification [1] [2]. The potency and kinetics of inhibition by LDN-27219 are also influenced by the structure of the protein substrate used in assays, suggesting an interplay between substrate binding and inhibitor efficacy, potentially related to substrate-induced conformational shifts [1].
LDN-27219 occupies a distinct niche within the pharmacological landscape of Transglutaminase 2 inhibitors, differing fundamentally in mechanism, site of action, and selectivity from other major inhibitor classes:
Table 2: Comparative Characteristics of Major Transglutaminase 2 Inhibitor Classes
Inhibitor Class | Mechanism of Action | Target Site | Binding | Selectivity for TG2 | Key Advantages/Limitations | Examples |
---|---|---|---|---|---|---|
Irreversible Active Site | Covalent modification of Cys277 | Catalytic Core | Irreversible | Moderate to High | High potency; Poor permeability, Potential immunogenicity | Z-DON, ERW1041E, CP4d |
Reversible Active Site | Non-covalent block of substrate access | Catalytic Core | Reversible | Variable | Reversible; Potency and permeability can be challenges | VA5, T101, GK921 |
Cysteine Reactors | Disulfide exchange/Michael addition | Catalytic Cys277 | Irreversible/Reversible | Low | Often readily available; Low potency and specificity | Cystamine, NC9 |
Allosteric (Closed State) | Displaces GTP, stabilizes closed conformation | GTP-binding site | Reversible, Slow-binding | High | Reversible, High selectivity, Cell permeable; May not affect open state | LDN-27219 |
Allosteric (Open State) | Stabilizes open conformation, blocks active site | Catalytic Core/Interface | Reversible | Presumed High | Novel cytotoxic mechanism (forces open state); Dual effect (inhibits & forces open) | TTGM 5826 |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: